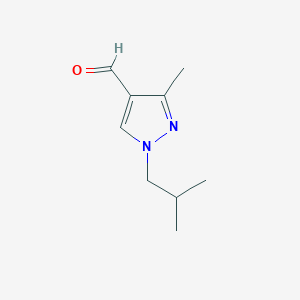

3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC13288718

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N2O |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C9H14N2O/c1-7(2)4-11-5-9(6-12)8(3)10-11/h5-7H,4H2,1-3H3 |

| Standard InChI Key | BIKRKEPPQAAMOW-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C=O)CC(C)C |

| Canonical SMILES | CC1=NN(C=C1C=O)CC(C)C |

Introduction

Chemical Identity and Structural Properties

Table 1: Key Physicochemical Properties

Synthesis Methods

Vilsmeier-Haack Formylation

The most common synthesis route involves formylation of a pre-functionalized pyrazole precursor. A representative pathway includes:

-

Alkylation: Introduction of the isobutyl group at N-1 via reaction of 3-methylpyrazole with 1-bromo-2-methylpropane in the presence of a base (e.g., NaH).

-

Formylation: Treatment with Vilsmeier-Haack reagent (POCl/DMF) to install the aldehyde group at C-4 .

Reaction Conditions:

-

Temperature: 0–5°C (initial), then 80–90°C for cyclization.

Table 2: Synthetic Pathway Overview

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | 3-Methylpyrazole + 1-bromo-2-methylpropane, NaH, THF | 1-(2-Methylpropyl)-3-methyl-1H-pyrazole |

| 2 | POCl, DMF, 0–5°C → 80°C | Target compound |

Chemical Reactivity

The aldehyde group at C-4 drives diverse transformations:

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .

-

Schiff Base Formation: Condensation with amines yields imines, useful in coordination chemistry .

-

Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group.

-

Oxidation: Forms carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO) .

Biological Activities and Applications

Table 3: Biological Activity Data for Analogous Compounds

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume